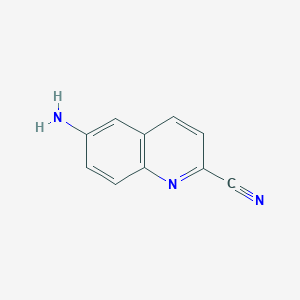

6-Aminoquinoline-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

6-aminoquinoline-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-6-9-3-1-7-5-8(12)2-4-10(7)13-9/h1-5H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZJSXGNVLRTGCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C#N)C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627531-51-5 | |

| Record name | 6-aminoquinoline-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Elucidation of 6 Aminoquinoline 2 Carbonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Electronic Characterization

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Predicted 1H and 13C NMR Chemical Shifts for 6-Aminoquinoline-2-carbonitrile (Note: These are estimated values based on related compounds and substituent effects. Actual experimental values may vary.)

| Position | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| 2 | - | ~118 (CN) |

| 3 | ~7.8-8.0 | ~130 |

| 4 | ~8.2-8.4 | ~140 |

| 5 | ~7.0-7.2 | ~105 |

| 6 | - (NH2 protons ~4.0-5.0) | ~148 |

| 7 | ~7.3-7.5 | ~122 |

| 8 | ~7.6-7.8 | ~130 |

| 4a | - | ~125 |

| 8a | - | ~145 |

To unambiguously assign the predicted proton and carbon signals and confirm the molecular structure, multi-dimensional NMR experiments are essential.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. np-mrd.org It would be used to definitively link each aromatic proton signal (e.g., H-3, H-4, H-5, H-7, H-8) to its corresponding carbon atom in the quinoline (B57606) skeleton. Quaternary carbons, such as C-2, C-6, C-4a, and C-8a, would be absent from the HSQC spectrum as they have no attached protons. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. np-mrd.org This is crucial for piecing together the molecular framework. For instance, the proton at the H-5 position should show a correlation to the carbon of the amino group (C-6) and the bridgehead carbon (C-4a). Similarly, the H-4 proton should show correlations to the nitrile carbon (C-2) and the bridgehead carbon C-8a, confirming the substitution pattern.

Nuclear Overhauser Effect Spectroscopy (2D-NOESY): NOESY experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This technique is critical for determining stereochemistry and conformation. In the case of this compound, a NOESY spectrum would show a correlation between the H-5 and H-7 protons, confirming their spatial proximity on the same ring.

Solid-State NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of materials in their solid form, which is particularly useful for insoluble compounds or for studying crystalline polymorphs. sigmaaldrich.com While solution NMR provides data on molecules averaged over time, ssNMR can provide precise information on bond lengths, torsion angles, and intermolecular packing in the solid state. For this compound, ssNMR could be used to study different crystalline forms, identify intermolecular hydrogen bonding involving the amino group, and analyze the packing interactions between the quinoline ring systems.

Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the molecular formula of a compound by distinguishing it from other formulas with the same nominal mass. For this compound, HRMS would be used to confirm its elemental composition (C10H7N3).

Expected HRMS Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) | Expected Ion [M+H]+ |

|---|---|---|

| C10H7N3 | 169.06399 | 170.07182 |

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting an ion of a particular m/z (the parent ion), subjecting it to fragmentation, and then analyzing the resulting fragment ions (daughter ions). mdpi.com This technique provides valuable information about the structure and connectivity of the molecule.

For the protonated molecule of this compound ([M+H]+, m/z 170.1), characteristic fragmentation patterns would be expected. Based on studies of similar quinoline structures, a primary fragmentation pathway would likely involve the neutral loss of hydrogen cyanide (HCN, 27 Da) from the nitrile group, leading to a significant fragment ion at m/z 143.1. rsc.org Further fragmentation of the quinoline ring system would provide additional structural confirmation. The fragmentation of aromatic amines can also involve the loss of ammonia (B1221849) or related species. libretexts.org

X-ray Crystallography for Crystalline State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. mdpi.com By diffracting X-rays off a single crystal, one can generate a map of electron density and build a precise model of the molecule, including bond lengths, bond angles, and intermolecular interactions.

While no crystal structure for this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC), data from the closely related quinoline-2-carbonitrile (B74147) provides a useful reference. mdpi.com A crystal structure of this compound would be expected to reveal a nearly planar quinoline ring system. Key structural features of interest would be the intermolecular interactions, particularly hydrogen bonding. The amino group at the C-6 position could act as a hydrogen bond donor, while the nitrogen atoms of the quinoline ring and the nitrile group could act as acceptors. These interactions would dictate the molecular packing in the crystal lattice, potentially leading to stacked arrangements stabilized by π–π interactions between the aromatic rings. mdpi.com

Reference Crystallographic Data for Quinoline-2-carbonitrile (This data serves as an example of the parameters that would be determined for this compound.)

| Parameter | Value for Quinoline-2-carbonitrile mdpi.com |

|---|---|

| Molecular Formula | C10H6N2 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 3.8497 |

| b (Å) | 9.9559 |

| c (Å) | 19.9639 |

| Volume (Å3) | 765.16 |

Computational and Theoretical Investigations of 6 Aminoquinoline 2 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. researchgate.net DFT-based methods are employed to explore and verify the structure, electronic properties, and optical characteristics of quinoline (B57606) derivatives. researchgate.netnih.govtandfonline.com These calculations provide a robust framework for predicting the geometrical parameters, molecular orbitals (MOs), and reactivity parameters of molecules like 6-Aminoquinoline-2-carbonitrile. nih.gov

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting chemical reactivity. materialsciencejournal.org The HOMO energy level relates to a molecule's ability to donate electrons, while the LUMO energy level indicates its capacity to accept electrons. emerginginvestigators.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, hardness, and electrical transport properties. emerginginvestigators.orgscirp.org

A smaller HOMO-LUMO gap generally signifies lower kinetic stability and higher chemical reactivity, as it implies that less energy is required to excite an electron from the ground state. emerginginvestigators.orgscirp.org This can explain charge transfer interactions taking place within the molecule. scirp.org For many nitrogen-containing drug compounds, the HOMO-LUMO gap typically falls within a range that balances stability and reactivity. emerginginvestigators.org In a computational study on the related compound 6-aminoquinoline (B144246), the HOMO and LUMO were found to be localized over the entire molecule. nih.gov For this compound, a similar analysis would be crucial for understanding its electronic behavior and reactivity.

Illustrative Data Table: Predicted Frontier Orbital Energies for this compound. Note: This data is hypothetical and serves to illustrate the typical output of a DFT calculation.

| Parameter | Energy (eV) |

| HOMO | -6.45 |

| LUMO | -2.05 |

| Energy Gap (ΔE) | 4.40 |

Molecular Electrostatic Potential (MESP) mapping is a powerful visualization tool used to understand and predict chemical reactivity. researchgate.net It illustrates the charge distribution on the molecular surface, identifying electron-rich and electron-poor regions. researchgate.netresearchgate.net These maps are crucial for analyzing reactivity, as they correlate with features like lone pairs and π-clouds, which are significant for intermolecular interactions. researchgate.netrsc.org

Typically, regions of negative potential (colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack. DFT calculations are used to generate these maps, providing insights into how a molecule will interact with other reagents. researchgate.net For this compound, an MESP analysis would pinpoint the most likely sites for chemical reactions, guiding synthetic modifications and explaining its interaction with biological targets.

Illustrative Data Table: Predicted Electrostatic Potential Values for this compound. Note: This data is hypothetical and for illustrative purposes.

| Parameter | Potential (a.u.) |

| Maximum Positive Potential (Vmax) | +0.028 |

| Minimum Negative Potential (Vmin) | -0.017 |

Reaction Mechanism Elucidation through Transition State Calculations

Understanding how a chemical reaction proceeds requires identifying the transition state (TS)—the highest energy point along the reaction pathway. Computational methods can model this state to elucidate the reaction mechanism.

A Potential Energy Surface (PES) is a conceptual and mathematical map that describes the energy of a system as a function of its geometry. By mapping the PES, chemists can visualize the entire reaction pathway from reactants to products, including any intermediates and transition states. This provides a detailed roadmap of the reaction mechanism. While specific PES mapping for reactions involving this compound is not detailed in the provided sources, the methodology is well-established for quinoline derivatives and other complex molecules.

From the analysis of the PES and the transition state structure, key kinetic and thermodynamic parameters can be calculated. These include the activation energy (Ea), which determines the reaction rate, and the changes in enthalpy (ΔH) and Gibbs free energy (ΔG), which indicate the reaction's spontaneity and energy balance. For instance, studies on related quinoline compounds have utilized DFT to calculate thermodynamic properties. nih.govscirp.org Such calculations for reactions involving this compound would be essential for predicting its chemical behavior under various conditions.

Illustrative Data Table: Calculated Kinetic and Thermodynamic Parameters for a Hypothetical Reaction of this compound. Note: This data is hypothetical and for illustrative purposes.

| Parameter | Value |

| Activation Energy (Ea) | 25 kcal/mol |

| Enthalpy of Reaction (ΔH) | -15 kcal/mol |

| Gibbs Free Energy of Reaction (ΔG) | -18 kcal/mol |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov These simulations provide unparalleled insight into the conformational dynamics and intermolecular interactions that govern a molecule's function and properties. researchgate.net

For a molecule like this compound, MD simulations can reveal its preferred three-dimensional shapes (conformations) in different environments, such as in a solvent or when interacting with a biological receptor. nih.gov The simulations can detail non-covalent interactions like hydrogen bonds and π-π stacking, which are crucial for molecular recognition and self-assembly. nih.govmdpi.com By simulating the system for nanoseconds or longer, researchers can observe how the molecule flexes and interacts, providing a dynamic picture of its behavior that static calculations cannot capture. researchgate.net This is particularly important for understanding how it might bind to a protein target or permeate a cell membrane. uni-muenchen.demdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Material Attributes

Quantitative Structure-Property Relationship (QSPR) represents a sophisticated computational methodology aimed at correlating the structural or physicochemical features of a molecule with its macroscopic properties. mdpi.com This approach is pivotal in materials science and drug discovery for predicting the characteristics of novel compounds, thereby accelerating research and development by prioritizing synthetic efforts. mdpi.comresearchgate.net For this compound, while specific and extensive QSPR models for its material attributes are not widely published, the principles of QSPR allow for a theoretical framework to predict its behavior based on its unique molecular structure.

The core of QSPR modeling lies in the generation of molecular descriptors, which are numerical representations of a molecule's chemical information. epa.gov These descriptors can be categorized into several classes:

Constitutional (1D) Descriptors: These are the most straightforward descriptors, derived directly from the molecular formula, such as molecular weight, count of atoms (e.g., carbon, nitrogen, hydrogen), number of bonds, and number of rings. epa.gov

Topological (2D) Descriptors: These descriptors reflect the two-dimensional representation of the molecule, including information about atomic connectivity, branching, and shape. Examples include connectivity indices and kappa shape indices.

Geometrical (3D) Descriptors: Derived from the three-dimensional coordinates of the atoms, these descriptors include information about the molecule's size, shape, and surface area.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics methods like Density Functional Theory (DFT) and provide insights into the electronic properties of the molecule. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and molecular polarizability.

Once a set of relevant descriptors is calculated for a series of related compounds, a mathematical model is developed to link these descriptors to a specific material property. This is typically achieved through statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. mdpi.com

For this compound, QSPR models could be developed to predict a range of material attributes. Based on studies of related quinoline derivatives, potential properties of interest include:

Optical Properties: Predictions of nonlinear optical (NLO) properties are crucial for applications in optoelectronics. Descriptors like molecular polarizability and hyperpolarizability, calculated via quantum-chemical methods, would be central to such models.

Thermal Properties: Stability at different temperatures is a key material attribute. QSPR could model properties like melting point or decomposition temperature by correlating them with descriptors related to molecular size, symmetry, and intermolecular forces.

Solubility: The solubility of the compound in various solvents is a fundamental property for processing and formulation. QSPR models often use descriptors related to polarity, hydrogen bonding capacity, and molecular volume to predict solubility. researchgate.net

Electronic Properties: The HOMO-LUMO energy gap, which can be related to the material's conductivity and reactivity, is a common target for QSPR studies. Computational studies on other substituted quinolines have used DFT to determine these electronic properties. tandfonline.com

A hypothetical QSPR study for this compound and its derivatives would involve the steps outlined in the table below.

| Step | Description | Relevant Molecular Descriptors for this compound |

| 1. Dataset Selection | A diverse set of quinoline derivatives with experimentally measured material properties would be compiled. | Molecular Weight, LogP, Polar Surface Area, Number of H-bond donors/acceptors. |

| 2. Descriptor Calculation | A wide range of 1D, 2D, and 3D descriptors would be calculated for each molecule in the dataset. | Wiener Index, Balaban Index, Molar Refractivity, Dipole Moment, HOMO/LUMO energies. |

| 3. Model Development | Statistical methods are used to build a mathematical equation relating the descriptors to the property of interest. | Using techniques like Multiple Linear Regression (MLR) or Support Vector Machines (SVM). |

| 4. Model Validation | The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and accuracy. | Cross-validation (leave-one-out), prediction for an external test set. |

While detailed research findings on QSPR for the material attributes of this compound are limited, the established methodologies provide a clear path for future investigations into its potential applications in materials science.

Reaction Pathways and Mechanistic Studies Involving 6 Aminoquinoline 2 Carbonitrile

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring System

The quinoline ring in 6-Aminoquinoline-2-carbonitrile is a bicyclic aromatic system susceptible to both electrophilic and nucleophilic substitution, with the reaction's regioselectivity being heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution (SEAr): The reactivity of the quinoline ring toward electrophiles is governed by the combined electronic effects of the fused benzene (B151609) and pyridine (B92270) rings, along with the activating amino group and the deactivating nitrile group. wikipedia.org Electrophilic aromatic substitution (SEAr) involves an electrophile replacing an atom, typically hydrogen, on the aromatic ring. masterorganicchemistry.com The reaction proceeds through a two-step mechanism: the initial attack of the electrophile by the aromatic ring to form a carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org

The amino (-NH₂) group at the C-6 position is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. wikipedia.org Conversely, the nitrile (-CN) group at the C-2 position is a deactivating group and a meta-director because it withdraws electron density from the ring. youtube.com Therefore, electrophilic attack is most likely to occur on the carbocyclic (benzene) portion of the ring system, specifically at positions C-5 and C-7, which are ortho and para to the powerful amino activating group.

Key electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. libretexts.org

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like Br₂ with a Lewis acid catalyst. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. libretexts.org

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using an alkyl or acyl halide with a Lewis acid catalyst. masterorganicchemistry.com

| Position | Influence of 6-Amino Group | Influence of 2-Nitrile Group | Overall Predicted Reactivity |

|---|---|---|---|

| C-5 | Activating (ortho) | Deactivating | Favored site of attack |

| C-7 | Activating (para) | Deactivating | Favored site of attack |

| C-8 | Activating | Deactivating | Less favored site of attack |

| Pyridine Ring (C-3, C-4) | Minimal influence | Deactivating | Highly disfavored |

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution if they possess strong electron-withdrawing groups and a good leaving group. wikipedia.org The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. wikipedia.org For this reaction to occur on this compound, a suitable leaving group (such as a halide) would need to be present on the ring, preferably at a position activated by the electron-withdrawing nitrile group. The presence of electron-withdrawing groups is crucial as they stabilize the negative charge of the intermediate. youtube.com

Reactivity of the Nitrile Group: Hydrolysis, Reduction, and Cycloaddition Reactions

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. pressbooks.publibretexts.orgebsco.com

Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. libretexts.orgchemistrysteps.com This process typically proceeds through an amide intermediate. libretexts.orgebsco.com

Acid-catalyzed hydrolysis: The nitrile nitrogen is protonated, increasing the electrophilicity of the carbon, which is then attacked by water. libretexts.orgchemistrysteps.com

Base-catalyzed hydrolysis: A strong nucleophile, such as a hydroxide ion, directly attacks the nitrile carbon. pressbooks.pub Applying this to this compound would yield 6-aminoquinoline-2-carboxylic acid.

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemguide.co.uklibretexts.org The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. libretexts.orgchemistrysteps.com Catalytic hydrogenation using hydrogen gas with metal catalysts (e.g., palladium, platinum, or Raney nickel) is also an effective method for this transformation. chemguide.co.ukwikipedia.org The reduction of this compound results in the formation of 6-amino-2-(aminomethyl)quinoline.

Cycloaddition Reactions: While the nitrile group itself can participate in certain cycloaddition reactions, the quinoline ring system is also known to undergo dearomative cycloadditions. Photochemical intermolecular [4+2] dearomative cycloadditions have been reported for quinolines with alkenes, providing access to complex bridged polycyclic structures. nih.gov Such reactions convert the flat aromatic system into a three-dimensional architecture. nih.gov It is plausible that this compound could undergo similar transformations, utilizing the latent diene character of its heterocyclic ring. researchgate.net

| Reaction | Reagents | Product |

|---|---|---|

| Hydrolysis | H₃O⁺, heat or OH⁻, heat | 6-Aminoquinoline-2-carboxylic acid |

| Reduction | 1) LiAlH₄, ether; 2) H₂O | 6-Amino-2-(aminomethyl)quinoline |

| Reduction | H₂, Pd/C or Raney Ni | 6-Amino-2-(aminomethyl)quinoline |

| Cycloaddition (on ring) | Alkene, photosensitizer, light | Bridged polycyclic adduct |

Transformations of the Amino Group: Acylation, Diazotization, and Condensation Reactions (e.g., Schiff base formation)

The primary amino group at the C-6 position is a versatile functional handle for a variety of chemical modifications.

Acylation: The nucleophilic amino group readily reacts with acylating agents such as acid chlorides or anhydrides to form amides. For instance, reaction with acetyl chloride would yield N-(2-cyanoquinolin-6-yl)acetamide. This reaction is often used to protect the amino group or to introduce new functionalities.

Diazotization: Aromatic primary amines react with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0–5 °C) to form diazonium salts. The resulting 2-cyanoquinolin-6-yl diazonium salt is a highly valuable synthetic intermediate. It can undergo a range of substitution reactions (e.g., Sandmeyer reactions) to replace the diazonium group with various substituents, including -OH, -Cl, -Br, -I, and -CN itself.

Condensation Reactions (Schiff Base Formation): The amino group can undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. researchgate.netresearchgate.net This reversible reaction, often catalyzed by acid or base, involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nih.govnih.gov The resulting Schiff bases are important ligands in coordination chemistry and intermediates in various synthetic pathways. asianpubs.org

| Reaction | Reagents | Intermediate/Product Class |

|---|---|---|

| Acylation | Acetyl chloride, pyridine | Amide |

| Diazotization | NaNO₂, HCl, 0-5 °C | Diazonium salt |

| Condensation | Aldehyde (R-CHO) or Ketone (R₂C=O) | Schiff base (Imine) |

Heterocyclic Annulation Reactions Utilizing this compound as a Building Block

Annulation reactions are crucial in synthetic chemistry for the construction of new heterocyclic or polycyclic ring systems. nih.gov this compound, with its pre-existing quinoline framework and reactive functional groups, can serve as a scaffold for building more complex molecular architectures. A key strategy involves the dearomatization of the N-heterocycle, which can then participate in cyclization. For example, a highly efficient method for synthesizing tetrahydroindolizine derivatives involves the dearomative [3+2] annulation of quinolines with aminocyclopropanes, catalyzed by ytterbium(III) triflate. nih.govrsc.org This type of reaction converts the quinoline into a polycyclic alkaloid skeleton, demonstrating the potential of the quinoline core in this compound to act as a building block in complex molecule synthesis. nih.gov

| Reaction Type | Reactants | Catalyst | Product Skeleton |

|---|---|---|---|

| Dearomative [3+2] Annulation | Quinoline derivative + Aminocyclopropane | Yb(OTf)₃ | Tetrahydroindolizine |

Photochemical and Electrochemical Reactivity of this compound

Photochemical Reactivity: The quinoline ring system is known to be photochemically active. Visible-light-mediated reactions, which avoid the need for external oxidants, have been developed for the C-H functionalization of quinolines. nih.gov For instance, the direct hydroxyalkylation of quinolines can be achieved through a radical pathway initiated by blue light absorption. nih.gov This confirms that such reactions are photochemical in nature. nih.gov Furthermore, aminoquinolines are known to exhibit fluorescence, a property that is dependent on factors like solvent polarity and pH. researchgate.net The photochemical reactivity of this compound could therefore be exploited for novel functionalizations or for its potential use in photophysical applications. nih.gov

Electrochemical Reactivity: The electrochemical behavior of quinoline derivatives has been a subject of study. The electrochemical oxidation of 6-aminoquinoline (B144246) has been investigated, indicating that the aminoquinoline core is electroactive. semanticscholar.org Additionally, complex quinoline-carbonitrile derivatives have been studied for their electrochemical properties, for example, as corrosion inhibitors for copper in acidic media. researchgate.net These studies, which employ techniques like potentiodynamic polarization, suggest that the combination of the quinoline ring, amino group, and nitrile group in this compound likely imparts significant electrochemical activity to the molecule.

Derivatization and Functionalization Strategies of 6 Aminoquinoline 2 Carbonitrile

Synthesis of Substituted 6-Aminoquinoline-2-carbonitrile Derivatives

The synthesis of derivatives with substituents on the quinoline (B57606) core is a key strategy for modulating the electronic and steric properties of the molecule. These substitutions can influence everything from fluorescence quantum yield to receptor binding affinity.

The introduction of various substituents onto the quinoline ring can be achieved through several synthetic routes. Halogenation, for instance, can be challenging on a 6-nitroquinoline (B147349) precursor because the strong electron-withdrawing nitro group deactivates the benzene (B151609) ring toward electrophilic substitution. researchgate.net However, after reduction to the 6-aminoquinoline (B144246), the ring is activated, allowing for electrophilic halogenation.

Palladium-catalyzed cross-coupling reactions are instrumental in introducing alkyl and aryl groups. C-H activation, in particular, has emerged as a powerful tool for the selective arylation of quinoline derivatives. nih.gov For example, using a palladium catalyst with specific phosphine (B1218219) ligands can direct the coupling of aryl bromides to specific positions on the quinoline ring, a strategy that can be adapted for this compound. nih.gov The choice of ligand and palladium source is crucial for controlling whether N-arylation or C-H activation occurs. nih.gov

Common nomenclature for alkyl halides involves naming the halogen as a substituent on the alkane chain. libretexts.orgkhanacademy.orgyoutube.com For instance, a bromine atom attached to a pentane (B18724) chain would be named as a "bromo" substituent. youtube.com

Table 1: Selected Strategies for Substitution on the Quinoline Ring

| Substitution Type | Reagent/Catalyst Example | Reaction Type | Reference |

| Arylation | Aryl Bromide, Pd(II) catalyst, Phosphine Ligand | C-H Activation/Cross-Coupling | nih.gov |

| Halogenation | Electrophilic Halogenating Agent (e.g., NBS, NCS) | Electrophilic Aromatic Substitution | researchgate.net |

| Alkylation | Alkyl Halide, Lewis Acid | Friedel-Crafts Alkylation | N/A |

The creation of derivatives bearing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) is fundamental to tuning the molecule's electronic properties, particularly for applications in materials science and as fluorescent probes.

Electron-Donating Derivatives: EDGs, such as methoxy (B1213986) (-OCH₃) or alkyl groups, can be introduced to enhance the electron density of the quinoline system. The synthesis of a derivative like 7-amino-8-(p-methoxyphenyl)-quinoline has been achieved via palladium-catalyzed C-H activation, demonstrating a viable route for adding electron-rich aryl groups. nih.gov Such modifications can increase the fluorescence quantum yield and shift emission wavelengths.

Electron-Withdrawing Derivatives: EWGs, like nitro (-NO₂) or trifluoromethyl (-CF₃), are incorporated to lower the electron density. The synthesis of many substituted aminoquinolines begins with a corresponding nitroquinoline derivative, which is then reduced. researchgate.net For example, 5-chloro-6-nitroquinoline (B1346353) can be synthesized and subsequently reduced using stannous chloride (SnCl₂) to yield 5-chloro-6-aminoquinoline, effectively placing an EWG (Cl) adjacent to the amino group. researchgate.net These "push-pull" systems, containing both EDGs and EWGs, often exhibit interesting photophysical properties like solvatochromism, where the color of the substance changes with the polarity of the solvent. nih.gov

Post-Synthetic Modification of the Amino and Nitrile Functionalities

The amino and nitrile groups are prime targets for a wide range of chemical transformations, enabling the attachment of diverse functional moieties and the construction of more complex molecular architectures.

The primary amine at the C-6 position is readily acylated to form amides or can react with isocyanates and isothiocyanates to yield ureas and thioureas, respectively. These functional groups are prevalent in medicinal chemistry and can act as hydrogen bond donors and acceptors, influencing molecular recognition and binding. nih.gov

Amides: Amide bond formation is a common and robust reaction. For instance, 8-aminoquinoline (B160924) has been coupled with natural antioxidant acids like lipoic acid, caffeic acid, and ferulic acid using peptide coupling reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and a base like DIPEA (N,N-Diisopropylethylamine). nih.gov This method is directly applicable to this compound for creating a wide array of amide derivatives.

Ureas: Ureas are typically synthesized by the reaction of an amine with an isocyanate. beilstein-journals.org This reaction is often efficient and can be performed under mild conditions. Mechanochemical methods, which involve grinding reagents together in the absence of a solvent, have also been successfully employed for urea (B33335) synthesis. beilstein-journals.org Another approach involves the reaction of primary amides with reagents that induce a Hofmann rearrangement to form an isocyanate in situ, which then reacts with an amine. organic-chemistry.org

Thioureas: Analogous to urea formation, thioureas are prepared by reacting an amine with an isothiocyanate. beilstein-journals.org Ultrasound has been used to promote the formation of benzoyl isothiocyanate, which serves as a precursor for generating various substituted thioureas. nih.gov A catalyst-free method using carbon disulfide (CS₂) and primary amines in water under sunlight has also been reported for the synthesis of symmetric thioureas. nih.gov

Table 2: Functionalization of the 6-Amino Group

| Derivative | Reagent Type | General Method | Reference |

| Amide | Carboxylic Acid + Coupling Agent | Peptide Coupling | nih.gov |

| Urea | Isocyanate | Nucleophilic Addition | beilstein-journals.orgorganic-chemistry.org |

| Thiourea (B124793) | Isothiocyanate | Nucleophilic Addition | nih.govbeilstein-journals.org |

The aminonitrile motif present in this compound is a classic precursor for the synthesis of fused heterocyclic systems. The adjacent amino and nitrile groups can react with bifunctional reagents or undergo intramolecular cyclization to form an additional ring, leading to polycyclic aromatic structures with unique properties. A well-known reaction is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group to form a quinoline. researchgate.net A related strategy can be envisioned where the nitrile group of this compound is first hydrolyzed to a carboxylic acid or converted to a ketone, followed by intramolecular cyclization involving the 6-amino group.

Alternatively, reductive cyclization of precursors can lead to aminoquinoline derivatives. For example, a one-pot synthesis starting from acetonitrile (B52724) can produce nitrophenyl (Z)-acrylonitriles, which then undergo reductive cyclization to form 2-aminoquinoline (B145021) derivatives. rsc.org This highlights the utility of a nitrile group in forming the quinoline ring itself, a strategy that could be conceptually reversed or extended for further annulation reactions on the this compound core.

Development of Conjugates and Probes Utilizing this compound

The inherent fluorescence of the quinoline core makes 6-aminoquinoline and its derivatives highly valuable as fluorophores for creating chemical probes and conjugates. nih.gov The amino group provides a convenient handle for covalent attachment to biomolecules or other substrates, while the nitrile group can be used to further modify the molecule's properties or as a reactive site for subsequent chemistry.

6-Aminoquinoline (6-AQ) itself has been investigated as a fluorescent label for the analysis of oligosaccharides, with optimal excitation and emission wavelengths determined to be 355 nm and 440 nm, respectively. nih.gov Derivatives are designed to enhance these properties or to react specifically with target analytes. For example, 6-Aminoquinoline-N-hydroxy-succinimidyl carbamate (B1207046) is a commercially available reagent used for the derivatization and fluorescent detection of amino acids at the picomole level. It functions by reacting with the primary or secondary amine of an amino acid to form a stable, highly fluorescent urea linkage.

In another application, 6-aminoquinoline has been used as a fluorogenic leaving group in synthetic peptide substrates designed to assay enzyme activity. nih.gov Cleavage of the amide bond between the peptide and the 6-aminoquinoline by an enzyme like chymotrypsin (B1334515) liberates the highly fluorescent 6-aminoquinoline, resulting in a detectable signal. nih.gov

Furthermore, building blocks structurally related to this compound, such as 6-aminoquinoline-2-carboxylic acid, have been used to construct rigid, rod-like foldamers. uni-muenchen.de These oligomers have potential applications in creating synthetic membrane channels or as scaffolds in molecular recognition, demonstrating the utility of this quinoline backbone in the development of advanced polymeric reagents. uni-muenchen.de

Polymerization and Oligomerization Strategies Involving this compound (e.g., foldamers)

While direct polymerization of this compound is not extensively documented in scientific literature, its primary role in polymerization strategies is as a key precursor to the monomer 6-aminoquinoline-2-carboxylic acid. The conversion of the 2-carbonitrile group to a 2-carboxylic acid function is a critical step, as the resulting amino acid derivative is a versatile building block for the synthesis of oligoamides and polyamides, which can fold into well-defined secondary structures known as foldamers.

The general strategy involves the hydrolysis of the nitrile group of this compound to a carboxylic acid. This can be achieved under acidic or basic conditions, a standard transformation in organic synthesis. libretexts.orgresearchgate.netresearchgate.netyoutube.com The resulting 6-aminoquinoline-2-carboxylic acid monomer possesses both an amino group and a carboxylic acid group, enabling its participation in step-growth polymerization to form polyamide chains.

Research into quinoline-based foldamers has shown that the substitution pattern on the quinoline ring is a determining factor in the resulting three-dimensional structure of the oligomer. uni-muenchen.denih.gov Specifically, 6-aminoquinoline-2-carboxylic acid is considered a "para-like" monomer. uni-muenchen.de This geometric arrangement, where the amino and carboxylic acid groups are positioned at opposite ends of the aromatic system, leads to the formation of oligomers with a very low degree of curvature, resulting in rod-like or nearly linear structures. uni-muenchen.deuni-muenchen.de

A study on rigid rod-like foldamers utilized 6-aminoquinoline-2-carboxylate (referred to as Qp) as a building block. uni-muenchen.deuni-muenchen.de The research demonstrated that a trimer of this monomer (a Qp trimer) exhibits an almost linear shape. uni-muenchen.de This slight curvature is attributed to hydrogen bonding interactions between the amide N-H and the nitrogen atom of the quinoline ring system. uni-muenchen.de By combining these linear Qp units with other quinoline-based monomers that induce sharper turns (such as 7-aminoquinoline-2-carboxylic acid or 8-aminoquinoline-2-carboxylic acid), a variety of helical foldamers with different cavity sizes and curvatures can be synthesized. uni-muenchen.de

These rigid, rod-like oligomers derived from 6-aminoquinoline-2-carboxylic acid are being explored for various applications, including their incorporation into lipid bilayer membranes to control the geometry and rigidity of the membranes. uni-muenchen.de The ability to form these well-defined, stable, and functional architectures underscores the importance of this compound as a starting material for advanced polymer and materials science.

| Property | Description |

| Monomer Precursor | This compound |

| Active Monomer | 6-aminoquinoline-2-carboxylic acid |

| Polymerization Type | Step-growth polycondensation (forming polyamides/oligoamides) |

| Resulting Structure | Foldamers (specifically, nearly linear or rod-like oligomers) |

| Key Structural Feature | The "para-like" substitution of the 6-amino and 2-carboxy groups on the quinoline ring leads to minimal curvature in the resulting oligomer. uni-muenchen.de |

| Driving Forces for Folding | Hydrogen bonding between the amide N-H and the quinoline nitrogen; π-π stacking of the aromatic quinoline rings. uni-muenchen.de |

| Potential Applications | Creation of ultra-short nanotubes, control of geometry and rigidity in lipid bilayer membranes, molecular recognition, and peptidomimetic designs. uni-muenchen.de |

Applications of 6 Aminoquinoline 2 Carbonitrile As a Precursor in Advanced Organic Synthesis

Synthesis of Diverse Heterocyclic Compounds

The ortho-aminonitrile functionality is a well-established synthon for the construction of fused heterocyclic systems. This reactivity allows 6-aminoquinoline-2-carbonitrile to serve as a foundational building block for a range of nitrogen-containing heterocycles.

The strategic placement of the amino and nitrile groups in this compound is ideal for Friedländer-type annulations and related cyclization reactions to form fused polycyclic aromatic systems. By reacting this compound with appropriate ketones or other bifunctional reagents, additional rings can be fused onto the quinoline (B57606) core.

For instance, condensation reactions with cyclic ketones can lead to the formation of pyrido[2,3-b]quinoline derivatives. While specific examples starting directly from this compound are not extensively documented in readily available literature, the general synthetic strategy is well-established for related o-aminonitriles and o-aminoaryl ketones.

The synthesis of aziridinoquinolines represents a more complex transformation. Aziridines are three-membered heterocyclic rings that can be synthesized through various methods, including the reaction of imines with carbenes or carbenoids, or the cyclization of 2-amino alcohols. organic-chemistry.orgorganic-chemistry.org The construction of an aziridine (B145994) ring fused to a quinoline system or appended to it would likely involve multi-step synthetic sequences starting with the functionalization of the amino group of this compound. For example, the amino group could be converted into an imine, which would then undergo a [2+1] cycloaddition with a diazo compound to form the aziridine ring. organic-chemistry.org

Table 1: Representative Strategies for Fused Heterocycle Synthesis

| Target System | General Precursor(s) | Reaction Type | Potential Product Class |

|---|---|---|---|

| Pyridoquinolines | o-aminonitrile, Ketone | Friedländer Annulation | Fused Polycyclic Aromatics |

| Aziridinoquinolines | Imine, Diazo Compound | [2+1] Cycloaddition | N-Heterocycles |

| Fused Pyrimidines | o-aminonitrile, Isothiocyanate | Cyclocondensation | Pyrimidoquinolines |

The versatility of this compound extends to the synthesis of a wide array of nitrogen-containing heterocycles beyond fused systems. The amino and nitrile groups can react independently or concertedly with various reagents to build diverse heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science. researchgate.net

The reaction of o-aminonitriles with reagents like isothiocyanates, isocyanates, or carbon disulfide provides a powerful route to fused pyrimidine (B1678525) rings, such as pyrimido[4,5-b]quinolines. For example, treatment with an isothiocyanate would lead to a thiourea (B124793) intermediate, which could then undergo intramolecular cyclization via attack of the nitrile group to form a 2-thioxo-dihydropyrimido[4,5-b]quinoline. Subsequent modifications of the thioxo group would open up further synthetic possibilities. This general reactivity pattern highlights the potential of this compound in creating complex, multi-ring systems of significant chemical interest. mdpi.com

Ligand Design and Coordination Chemistry with this compound Derivatives

Quinoline and its derivatives are renowned for their ability to act as ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. nih.gov The presence of the quinoline nitrogen, the exocyclic amino group, and the potential for modification of the nitrile group makes this compound an attractive scaffold for designing novel ligands for catalysis and supramolecular chemistry.

Derivatives of this compound can be used to synthesize polydentate ligands for transition metal catalysts. The quinoline nitrogen and the amino group can act as a bidentate N,N-donor set. Further complexity can be introduced by chemically transforming the nitrile group into other coordinating moieties, such as an amidine or a carboxylic acid.

These ligands can coordinate with metals like copper, nickel, or zinc to form complexes with applications in catalysis. nih.govsigmaaldrich.com For example, copper complexes supported by quinoline-based ligands have demonstrated excellent activity in Chan-Lam coupling reactions, which are crucial for forming carbon-nitrogen bonds. nih.gov Similarly, nickel(II) complexes with amino-quinoline ligands have been investigated for their potential anticancer activities. sigmaaldrich.com The synthesis typically involves reacting the quinoline-based ligand with a metal salt (e.g., CuCl₂, Ni(OAc)₂) in a suitable solvent to afford the desired metal complex. nih.gov

Table 2: Examples of Quinoline-Based Metal Complexes and Catalytic Applications

| Ligand Type | Metal Ion | Complex Geometry (Example) | Catalytic Application (Example) | Reference |

|---|---|---|---|---|

| Anilido-imine quinolinyl | Cu(II) | Square-planar | Chan-Lam Coupling | nih.gov |

| Amino-azo-quinoline | Ni(II) | Square-planar | Anticancer Activity Research | sigmaaldrich.com |

| 2-((2-hydroxyethyl)amino)quinoline | Zn(II), Cu(II) | Not specified | Antibacterial/Antioxidant Activity |

Supramolecular chemistry relies on non-covalent interactions like hydrogen bonding and π-π stacking to construct large, well-ordered structures from smaller molecular building blocks. nih.govresearchgate.net The rigid, planar structure of the quinoline ring system, combined with the hydrogen-bonding capabilities of the amino group, makes this compound derivatives promising candidates for the self-assembly of supramolecular architectures.

Research on the closely related 6-aminoquinoline (B144246) 2-carboxylic acid has shown that such "para-like" substituted quinoline monomers can be used to synthesize rigid rod-like molecules. These molecules can be incorporated into lipid bilayers, demonstrating their potential for creating functional nanostructures like ultra-short nanotubes. The self-assembly process is guided by attractive interactions such as hydrogen bonding and π-π stacking between the quinoline units.

Precursor for Fluorescent Dyes and Optical Materials

The quinoline ring is a well-known fluorophore, and its derivatives are widely used in the development of fluorescent probes, labels, and optical materials. nih.gov 6-Aminoquinoline itself is a known fluorescent compound used as a derivatizing agent for detecting biomolecules like amino acids via HPLC. researchgate.net It exhibits optimal excitation and emission wavelengths that make it suitable for fluorescence detection. nih.gov

Derivatization of the amino group or modification of the nitrile on the this compound scaffold can be used to tune its photophysical properties, such as absorption/emission wavelengths and quantum yield. For example, converting the parent compound into derivatives can lead to new fluorophores with high molar extinction coefficients, making them interesting for various imaging and sensing applications. nih.gov The addition of a dimethylamino group to a quinoline moiety has been shown to successfully turn a bioactive molecule into a fluorescent probe for cell imaging, allowing for the tracking of its localization within cellular compartments like the endoplasmic reticulum.

Furthermore, organic molecules with extended π-conjugated systems and donor-acceptor groups, a description that fits derivatives of this compound, are candidates for nonlinear optical (NLO) materials. These materials are crucial for applications in photonics and data processing. Theoretical studies on similar heterocyclic structures containing aminonitrile functionalities suggest potential for high hyperpolarizability, a key characteristic for NLO materials.

Table 3: Photophysical Properties of 6-Aminoquinoline (6-AQ)

| Property | Wavelength/Value | Application Context | Reference |

|---|---|---|---|

| Excitation Max (λex) | ~250 nm, 355 nm | Fluorescence Detection | nih.govresearchgate.net |

| Emission Max (λem) | ~395 nm, 440 nm | Fluorescence Detection | nih.govresearchgate.net |

| Application | Fluorescent Label | HPLC Analysis of Amino Acids, Glycans | nih.govresearchgate.net |

Design and Synthesis of Chemosensors and Biosensors (Non-biological application context)

The quinoline scaffold is a well-established fluorophore and chromophore used in the design of chemosensors. nih.gov Its derivatives are frequently employed to detect a variety of analytes, particularly metal ions, due to their inherent photophysical properties and strong chelating abilities. nanobioletters.comresearchgate.net The fundamental principle of these chemosensors often relies on mechanisms like intramolecular charge transfer (ICT), where the interaction with an analyte modulates the fluorescence or color of the compound. nih.gov

While direct applications of this compound in published chemosensor studies are not extensively documented, its structure is theoretically well-suited for this purpose. The 6-amino group can act as a recognition site or be further functionalized to create a specific binding pocket for a target analyte. The quinoline ring itself serves as the signaling unit. Upon binding of an analyte, the electronic properties of the amino group would be altered, influencing the charge-transfer characteristics to the electron-deficient pyridine (B92270) part of the quinoline ring, resulting in a detectable optical response (either a change in color or fluorescence intensity).

For instance, related quinoline-based Schiff bases have been designed as "turn-on" fluorescent chemosensors for ions like Cd²⁺. researchgate.net Similarly, other quinoline derivatives serve as selective "on-off" detectors for Pb²⁺ ions. nih.gov The design strategy often involves creating a receptor unit appended to the quinoline core that can selectively bind the target. The 6-amino group of this compound provides a convenient point for synthetic modification to attach such receptor moieties. Furthermore, the 2-carbonitrile group, being a strong electron-withdrawing group, can enhance the ICT character of the molecule, potentially leading to higher sensitivity.

Table 1: Examples of Quinoline-Based Chemosensors and Their Detection Mechanisms

| Quinoline Derivative Class | Target Analyte | Sensing Mechanism | Optical Response |

| Quinoline-based Schiff Base | Cd²⁺ | Chelation Enhanced Fluorescence (CHEF) | Turn-on yellow fluorescence researchgate.net |

| Quinoline-based Schiff Base | Pb²⁺ | Interrupted ICT | Turn-off fluorescence nih.gov |

| Quinoline-Valine Ligands | Cu²⁺ | Metal-Ligand Complexation | Fluorescence turn-off asianpubs.org |

| Quinoline-based Receptor | Zn²⁺ | Chelation Enhanced Fluorescence (CHEF) | Increased fluorescence intensity nanobioletters.com |

Development of Organic Light-Emitting Diode (OLED) Components

Quinoline derivatives are foundational materials in the field of Organic Light-Emitting Diodes (OLEDs). The most famous example is Tris-(8-hydroxyquinoline) aluminum (Alq₃), which is widely used as a stable and efficient electron-transporting and emitting material in green OLEDs. researchgate.netuconn.edu The electron-deficient nature of the quinoline ring system is key to its success in this role, facilitating the transport of electrons within the device. researchgate.net

The specific compound this compound has not been prominently featured as a primary component in reported OLED devices. However, its intrinsic electronic properties suggest its potential as a precursor for designing novel OLED materials. The molecule possesses a "donor-acceptor" structure, with the 6-amino group acting as an electron donor and the quinoline ring, particularly with the attached electron-withdrawing 2-carbonitrile group, acting as an electron acceptor. This built-in charge-transfer character is a highly sought-after feature in materials designed for OLEDs, as it can influence the emission color and efficiency.

By modifying the amino group, this compound can be incorporated into larger molecular structures or polymer chains to create emitters or host materials. For example, quinoline-based materials have been developed as blue-emitting components, a crucial element for full-color displays. researchgate.netuconn.edu The specific substitution pattern of this compound could be exploited to tune the energy levels (HOMO/LUMO) of the resulting material, aiming for specific emission colors and improved charge injection/transport properties.

Role in Material Science: Organic Semiconductors and Polymers

The utility of this compound extends into material science, where it serves as a valuable building block for organic semiconductors and functional polymers. Its rigid, aromatic structure combined with its versatile functional groups allows for its incorporation into larger, electronically active systems.

Precursors for π-Conjugated Systems

π-conjugated systems are the backbone of organic electronics, forming the active layers in transistors, solar cells, and sensors. Quinoline is a valuable heterocyclic unit to include in such systems because it is electron-deficient and can impart favorable electron-accepting and transport properties. acs.org The synthesis of conjugated polymers that include quinoline moieties in the main chain often leads to materials with significant intramolecular charge-transfer characteristics. acs.org

This compound is an ideal precursor for creating donor-acceptor type π-conjugated materials. The electron-donating amino group and the electron-accepting cyano-quinoline fragment can lead to polymers with small bandgaps, which is advantageous for applications in organic photovoltaics and near-infrared emitters. Research on copolymers incorporating units like carbazole (B46965) (donor) and quinoline (acceptor) has demonstrated that this architectural design leads to strong ICT effects and unique photophysical properties. acs.org The amino group on the precursor provides a reactive site for polymerization reactions, such as Sonogashira or Suzuki coupling, after appropriate modification (e.g., halogenation).

Monomer in Polymer Synthesis for Electronic Applications

The direct use of this compound as a monomer allows for the synthesis of polymers with the quinoline unit as an integral part of the polymer backbone. Poly(quinoline)s are a class of polymers known for their excellent electron-accepting capabilities. acs.org The incorporation of the 6-amino and 2-carbonitrile groups onto the monomer unit provides a method for tuning the polymer's electronic properties.

For example, polymers containing aminoquinoline complexes have been synthesized and shown to have interesting optical properties, where the emission can be controlled by modifying the polymer structure. Current time information in ਜਲੰਧਰ ਡਿਵਿਜ਼ਨ, IN. The amino group can be used in step-growth polymerization to form polyamides or polyimines, while the nitrile group can either be kept as a functional pendant group to modulate electronic properties and intermolecular interactions or be chemically transformed into other functional groups post-polymerization. The resulting polymers could find use as electron-transporting materials in thin-film transistors or as the active layer in various electronic devices.

Analytical Methodologies for the Detection and Quantification of 6 Aminoquinoline 2 Carbonitrile

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is a cornerstone for separating 6-Aminoquinoline-2-carbonitrile from impurities, starting materials, and other components within a complex mixture. The choice of chromatographic method depends on the sample matrix and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a highly suitable method for the analysis of this compound due to the compound's chromophoric and fluorophoric nature. Reversed-phase HPLC, utilizing a C18 column, is commonly employed for the separation of aminoquinoline derivatives. nih.govnih.gov The separation can be optimized by adjusting the mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724), and by using either isocratic or gradient elution. nih.govnih.gov

Detection is a critical aspect of the HPLC analysis. A UV detector can be used, as the quinoline (B57606) ring system possesses strong ultraviolet absorbance. nih.gov More significantly, the 6-aminoquinoline (B144246) scaffold is inherently fluorescent, allowing for highly sensitive and selective detection using a fluorescence detector. nih.govnih.gov For instance, derivatives of 6-aminoquinoline are detected with excitation wavelengths around 250 nm and emission wavelengths near 395 nm. nih.gov This intrinsic fluorescence provides low detection limits, often in the femtomole range, which is ideal for trace analysis. nih.gov The combination of HPLC with fluorescence detection offers a robust platform for both purity assessment and the quantification of this compound in various samples.

| Parameter | Typical Conditions for Aminoquinoline Analysis | Reference |

| Technique | Reversed-Phase HPLC | nih.gov |

| Stationary Phase | C18 (Octadecyl-silica) | nih.govnih.gov |

| Mobile Phase | Acetonitrile/Aqueous Buffer (e.g., Borate Buffer) | nih.gov |

| Elution Mode | Gradient or Isocratic | nih.govnih.gov |

| UV Detection | Based on the absorbance of the quinoline ring | nih.gov |

| Fluorescence Detection | Excitation: ~250 nm, Emission: ~395 nm | nih.gov |

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its low volatility and the presence of a polar primary amino group. sigmaaldrich.com Therefore, a chemical derivatization step is required to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. sigmaaldrich.comnih.gov

The primary target for derivatization is the active hydrogen of the amino group. sigmaaldrich.com Common derivatization strategies for amines include silylation or acylation. Silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), replaces the active hydrogen with a nonpolar tert-butyl dimethylsilyl (TBDMS) group, significantly increasing volatility. sigmaaldrich.com Alternatively, acylation with reagents such as pentafluoropropionic anhydride (B1165640) can be employed. nih.gov Following derivatization, the resulting volatile compound can be separated on a suitable GC column and detected with high specificity and sensitivity using a mass spectrometer (MS). The mass spectrum provides characteristic fragmentation patterns that confirm the identity of the derivatized this compound.

| Derivatization Approach | Reagent Example | Target Functional Group | Resulting Derivative | Reference |

| Silylation | MTBSTFA | Amino (-NH₂) | TBDMS-amine | sigmaaldrich.com |

| Acylation | Pentafluoropropionic anhydride (PFPA) | Amino (-NH₂) | N-Pentafluoropropionyl | nih.gov |

Spectrophotometric Methods for Concentration Determination

Spectrophotometric methods are rapid and straightforward techniques for determining the concentration of this compound in solution, based on its interaction with electromagnetic radiation.

UV-Visible spectroscopy is a convenient method for quantifying this compound. The compound's extended conjugated system, encompassing the quinoline ring and the nitrile group, gives rise to distinct absorption bands in the UV region. Computational studies on the parent 6-aminoquinoline suggest absorption maxima (λmax) are typically observed between 327 nm and 340 nm, corresponding to π-π* electronic transitions. researchgate.net The exact position and intensity of the absorption peak can be influenced by the solvent and the pH of the solution, as protonation of the quinoline and amino nitrogens can alter the electronic structure. researchgate.net By measuring the absorbance at the λmax and applying the Beer-Lambert law, the concentration of a pure sample in a non-absorbing solvent can be readily calculated. This method is particularly useful for routine concentration checks and for monitoring the progress of chemical reactions.

| Property | Observation for Aminoquinolines | Significance for this compound | Reference |

| Absorption Maxima (λmax) | ~327-340 nm for 6-aminoquinoline | Allows for quantification via Beer-Lambert Law | researchgate.net |

| Electronic Transition | π-π* | Characteristic of the conjugated aromatic system | researchgate.net |

| pH Dependence | Spectral shifts observed with pH changes | Important to control pH for accurate measurements | researchgate.net |

Fluorescence spectroscopy offers a significant advantage in sensitivity over UV-Visible absorption spectroscopy for the analysis of this compound. nih.gov The 6-aminoquinoline moiety is known to be fluorescent. nih.gov Upon excitation with UV light of an appropriate wavelength (e.g., ~250-370 nm), the molecule emits light at a longer wavelength (e.g., ~395 nm). nih.govresearchgate.net The intensity of this emitted fluorescence is directly proportional to the compound's concentration, particularly at low concentrations. This high sensitivity makes fluorescence spectroscopy an ideal technique for trace analysis, enabling the detection and quantification of this compound at levels that may be undetectable by other methods.

| Technique | Principle | Application for this compound | Key Parameters (for related compounds) | Reference |

| Fluorescence Spectroscopy | Measures emission of light from excited electronic states. | Highly sensitive quantification for trace analysis. | Excitation λ: ~250-370 nm, Emission λ: ~395 nm | nih.govresearchgate.net |

Electrochemical Methods for Redox Characterization and Quantification

Electrochemical methods can be employed to investigate the redox properties of this compound and for its quantitative analysis. The 6-aminoquinoline core is electrochemically active and can undergo oxidation. researchgate.net

Techniques such as cyclic voltammetry (CV) can be used to characterize the oxidation potential of the compound. Studies on 6-aminoquinoline have shown that it undergoes oxidation, with the potential being dependent on the pH of the medium. researchgate.net The oxidation can proceed via a single-electron transfer to form radical species or a two-electron transfer to form a nitrenium cation. researchgate.net

For quantitative purposes, more sensitive techniques like differential pulse voltammetry (DPV) and adsorptive stripping differential pulse voltammetry (AdSDPV) are highly effective. researchgate.net These methods provide a response (peak current) that is proportional to the concentration of the analyte. AdSDPV, in particular, can offer very low detection limits by pre-concentrating the analyte onto the electrode surface before the potential scan. These electrochemical techniques provide a valuable alternative to chromatographic and spectroscopic methods for the quantification of this compound.

| Technique | Application | Key Findings for 6-Aminoquinoline | Relevance for this compound | Reference |

| Cyclic Voltammetry (CV) | Redox characterization | pH-dependent oxidation potential | Can determine the redox properties | researchgate.net |

| Differential Pulse Voltammetry (DPV) | Quantification | Provides concentration-proportional peak current | Sensitive method for quantification | researchgate.net |

| Adsorptive Stripping DPV (AdSDPV) | Trace quantification | Enables pre-concentration for lower detection limits | Highly sensitive method for trace analysis | researchgate.net |

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the detailed analysis of complex samples containing this compound, particularly for identifying and quantifying impurities.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for impurity profiling in pharmaceutical compounds due to its exceptional sensitivity and specificity. nih.gov This technique separates the parent compound from its impurities using HPLC, and then uses tandem mass spectrometry to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation patterns, which allows for structural elucidation.

For this compound, an LC-MS/MS method would be developed to separate it from potential impurities arising from its synthesis. researchgate.net These impurities could include starting materials, intermediates, by-products from side reactions, and degradation products. A reversed-phase HPLC method would likely be employed for the separation. The mass spectrometer, typically using an electrospray ionization (ESI) source, would provide the molecular weight of each eluted compound. By performing MS/MS analysis, characteristic fragment ions are generated, which helps in the definitive identification of the impurities by comparing their fragmentation patterns with that of the main compound. nih.govyoutube.com

Table 2: Potential Impurities in the Synthesis of this compound and their Hypothetical LC-MS/MS Signatures

| Compound Name | Potential Origin | Expected [M+H]+ (m/z) | Key MS/MS Fragment Ions (m/z) |

|---|---|---|---|

| 6-Aminoquinoline | Starting material/hydrolysis of nitrile | 145.076 | 118, 91 |

| 6-Nitroquinoline-2-carbonitrile | Incomplete reduction of a nitro precursor | 214.035 | 184, 168, 140 |

| 6-Aminoquinoline-2-carboxamide | Hydrolysis of the nitrile group | 188.077 | 171, 144 |

| Dimerized Impurity | Side reaction during synthesis | >338 | Dependent on structure |

Note: This table is illustrative and lists hypothetical impurities and fragments based on common synthetic routes and chemical principles.

Gas chromatography-infrared spectroscopy (GC-IR) is a hyphenated technique that separates volatile compounds using GC and identifies them based on their infrared absorption spectra. While less common than GC-MS, GC-IR provides complementary structural information, particularly for distinguishing between isomers that might have similar mass spectra.

For the analysis of this compound, GC-IR would be useful for identifying and characterizing any volatile impurities or related substances. After separation on the GC column, the eluting compounds pass through a light pipe in the IR spectrometer, where their IR spectra are continuously recorded.

The IR spectrum of this compound would be characterized by specific absorption bands:

N-H stretching of the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region).

C≡N stretching of the nitrile group, which is a strong, sharp band typically found in the 2220-2260 cm⁻¹ range. nih.govspectroscopyonline.com The conjugation with the aromatic quinoline ring would likely place this absorption at the lower end of the range. spectroscopyonline.com

C=C and C=N stretching from the quinoline ring system (in the 1450-1650 cm⁻¹ region).

Aromatic C-H stretching (above 3000 cm⁻¹).

GC-IR can be particularly powerful in distinguishing between isomers. For example, an impurity like an isonitrile derivative would show a C≡N stretch at a distinctly different, lower frequency (around 2100-2200 cm⁻¹) compared to the nitrile. nih.gov This allows for unambiguous identification where GC-MS might be inconclusive.

Table 3: Key Infrared Absorption Frequencies for Characterizing this compound and Related Volatiles

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 |

| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2240 |

| Quinoline Ring | C=C and C=N Stretch | 1450 - 1650 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aromatic C-H | C-H Bend (out-of-plane) | 700 - 900 |

Future Research Directions and Emerging Opportunities in 6 Aminoquinoline 2 Carbonitrile Chemistry

Exploration of Novel Catalytic Transformations

Modern organic synthesis relies heavily on catalytic methods to achieve efficient, selective, and atom-economical transformations. For a versatile building block like 6-Aminoquinoline-2-carbonitrile, the development of a robust catalytic toolbox is paramount. Future research should focus on adapting and discovering catalytic reactions that leverage its unique electronic and structural features.

Key opportunities include:

Cross-Coupling Reactions: The quinoline (B57606) core is amenable to various cross-coupling reactions. Future work could explore palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, at various positions on the quinoline ring to append new functional groups. The amino group could be used as a directing group or be functionalized itself.

C-H Activation: Direct C-H activation and functionalization represent a frontier in synthetic chemistry. Investigating transition-metal-catalyzed (e.g., Pd, Ru, Rh) C-H functionalization of the quinoline backbone would provide streamlined routes to more complex derivatives without the need for pre-functionalized starting materials.

Nitrile Group Transformations: The 2-carbonitrile group is a versatile functional handle. Catalytic hydration could convert it to an amide, reduction to an aminomethyl group, and cycloadditions could yield various heterocyclic systems. Exploring these transformations would vastly expand the molecular diversity accessible from this starting material.

Novel Annulation Strategies: Earth-abundant metal catalysts, such as those based on manganese and copper, are increasingly used for the synthesis of N-heterocycles. organic-chemistry.orgrsc.org Developing catalytic annulation strategies that directly construct the this compound core from simpler precursors would be a significant advancement. organic-chemistry.org

A summary of potential catalytic explorations is presented in the table below.

| Catalytic Method | Potential Application on this compound | Catalyst Example(s) |

| Suzuki Coupling | Arylation at halogenated positions of the quinoline ring | Pd(OAc)₂ |

| Sonogashira Coupling | Alkynylation for creating rigid-rod extensions | PdCl₂(PPh₃)₂/CuI |

| C-H Activation | Direct introduction of aryl or alkyl groups on the quinoline core | [RuCl₂(p-cymene)]₂ |

| Nitrile Hydration | Conversion of the 2-carbonitrile to 2-carboxamide | RuH₂(PPh₃)₄ |

| Dehydrogenative Annulation | Synthesis from amino alcohols and ketones | Manganese-NNS complexes |

Development of Advanced Functional Materials Based on this compound

The rigid, rod-like geometry of this compound makes it an exceptional candidate for the construction of advanced functional materials. Research on analogous structures, particularly 6-aminoquinoline-2-carboxylic acid, has demonstrated the potential of this scaffold in creating ordered molecular architectures. uni-muenchen.de

Emerging opportunities in this area include:

Foldamers and Oligomers: The "para-like" substitution of the 6-amino and 2-carbonitrile groups results in a monomer unit with a very weak curvature, ideal for creating linear, rigid-rod oligomers. uni-muenchen.de These oligomers could serve as molecular wires or rigid linkers in larger molecular constructs. By polymerizing these units, novel materials with high thermal stability and defined electronic properties could be realized.

Bioactive Materials: Aminoquinoline derivatives are well-established as potent agents against malaria and cancer. researchgate.netnih.gov The 6-aminoquinoline (B144246) core is a key intermediate for antimalarial compounds. guidechem.com Furthermore, related quinoxaline-2-carbonitrile structures have shown significant cytotoxicity against cancer cells, particularly under hypoxic conditions. nih.gov Future research should focus on synthesizing derivatives of this compound and evaluating their potential as antiproliferative or antimicrobial agents, potentially leading to new classes of targeted therapeutics.

Organic Electronics: The extended π-system of the quinoline ring, coupled with the donor-acceptor nature of the amino and nitrile substituents, suggests potential applications in organic electronics. Derivatives could be investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as sensors where binding events modulate the electronic properties of the material.

Integration into Supramolecular Chemistry and Nanotechnology

Supramolecular chemistry involves the design of complex chemical systems from molecular components held together by non-covalent forces. The defined geometry of this compound makes it a prime building block for supramolecular assembly and nanotechnology applications.

Future research avenues are centered on:

Self-Assembling Nanostructures: Research on the analogous 6-aminoquinoline-2-carboxylic acid has shown that its oligomers can act as building blocks for creating architectures that mimic biological structures like β-sheets and β-barrels. uni-muenchen.de The carbonitrile analogue could be used to form similar structures, such as ultra-short nanotubes, through hydrogen bonding and π-π stacking interactions. These nanotubes could have applications as molecular channels in synthetic membranes or for controlled drug delivery. uni-muenchen.de

Molecular Recognition and Sensing: The quinoline nitrogen and the 6-amino group can act as hydrogen bond donors and acceptors, while the nitrile group offers a distinct electronic and steric feature. These sites could be exploited for the specific recognition of guest molecules or ions. Integration into larger systems could lead to chemosensors where binding events trigger a fluorescent or colorimetric response.